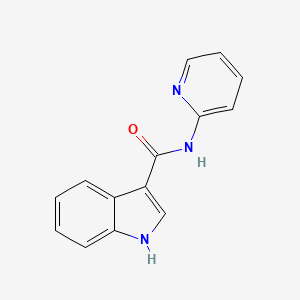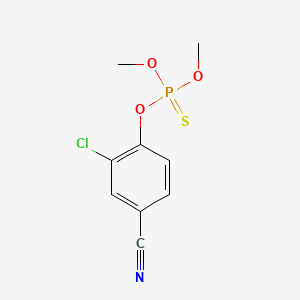
Acetic acid--selanyldimethanol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–selanyldimethanol (2/1) is a compound that combines acetic acid with selanyldimethanol in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–selanyldimethanol (2/1) typically involves the reaction of acetic acid with selanyldimethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of acetic acid–selanyldimethanol (2/1) may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–selanyldimethanol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into other derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid–selanyldimethanol (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid–selanyldimethanol (2/1) involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid–selanyldimethanol (2/1) include other organoselenium compounds such as:
- Selenylacetic acid derivatives
- Selenylmethanol derivatives
- Selenylpropionic acid derivatives .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
63742-26-7 |
|---|---|
Molekularformel |
C6H14O6Se |
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
acetic acid;hydroxymethylselanylmethanol |
InChI |
InChI=1S/C2H6O2Se.2C2H4O2/c3-1-5-2-4;2*1-2(3)4/h3-4H,1-2H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
FDJPNNOLLQJUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(O)[Se]CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


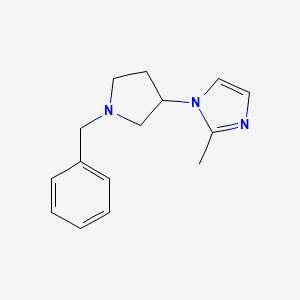
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
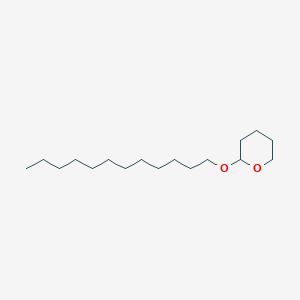
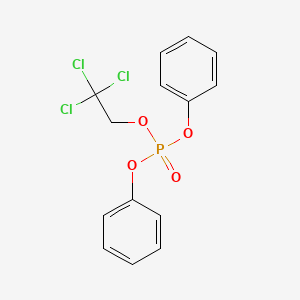
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
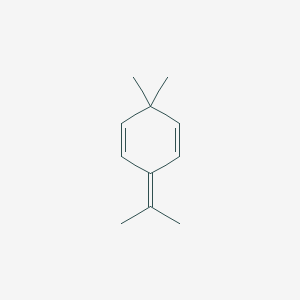
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)


